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Compound of Interest

Compound Name: Mordant Black 56
Cat. No.: B12277578
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Executive Summary & Chemical Identity

Mordant Black 56 (C.I. 16710) is a mono-azo dye characterized by its ability to form stable
coordination complexes with metal ions (particularly Chromium, Aluminum, and Iron). Unlike its
more ubiquitous cousin Eriochrome Black T (Mordant Black 11), Mordant Black 56 possesses
a specific chlorophenol-naphthalene architecture that dictates its unique solvatochromic and
chelating behaviors.

This guide provides a rigorous framework for the spectroscopic validation of Mordant Black
56, moving beyond basic identification to structural elucidation via UV-Vis, FT-IR, and
thermodynamic stability profiling.

Chemical Identity Card
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Parameter Specification

Common Name Mordant Black 56 (Chrome Grey BN)
C.L[1][2][3][4] Number 16710

CAS Number 5851-02-5

Molecular Formula

Molecular Weight 416.77 g/mol

Chromophore Class -Dihydroxyazo (Tridentate Ligand)

Diazotization of 2-Amino-4-chlorophenol

Synthesis Route Coupling with 4,6-Dihydroxynaphthalene-2-

sulfonic acid

Structural Logic & Synthesis Pathway

To interpret spectra accurately, one must understand the molecular architecture. The dye
features an azo bond (

) bridging a chlorinated phenol ring and a sulfonated naphthalene ring. The critical feature for
"mordant” activity is the presence of hydroxyl groups ortho to the azo linkage on both rings,
creating a binding pocket for metal ions.

Diagram 1: Structural Synthesis & Chelation Logic
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Figure 1: Synthesis pathway highlighting the formation of the tridentate ligand site essential for
mordant activity.
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UV-Vis Spectrophotometry: Electronic Transitions

UV-Vis spectroscopy is the primary tool for assessing purity, concentration, and ionization
state. Mordant Black 56 exhibits significant azo-hydrazone tautomerism, meaning its spectrum
is highly pH-dependent.

Experimental Protocol: Solvatochromic & pH Profiling
Objective: Determine

, molar absorptivity (
), and pKa values.

o Stock Preparation: Dissolve 10 mg of Mordant Black 56 in 100 mL of HPLC-grade water
(approx.

M).[2] Sonicate for 10 mins.

e Solvent Scan: Dilute stock 1:10 in Water, Methanol, and DMSO. Scan 250-700 nm.

o Expectation: Bathochromic shift (red shift) in polar aprotic solvents (DMSO) due to
stabilization of the excited state.

e pH Titration: Prepare a series of buffers (pH 2.0 to 12.0). Add 100 pL stock to 3 mL buffer.
o Acidic/Neutral (pH < 7): Dominant Hydrazone form.
nm (Purple).
o Alkaline (pH > 10): Dominant Azo anion form.

shifts to

nm (Blue/Red-Purple).
o Metal Chelation Check: Add 1 eq. of

or

to the buffered dye solution.
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o Validation: A distinct shift (typically bathochromic) and hyperchromic effect confirm the
integrity of the

-dihydroxy binding site.

Data Table: Expected Spectral Features

Expected
Solvent/Condition Dominant Species Visual Color
(nm)
Water (pH 7) Hydrazone Tautomer Purple
0.1 M NaOH Dianionic Azo Red-Violet
Conc.[1] )
Protonated Azo (Broad) Blue-Black
Water + Metal Complex Navy/Black

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared Spectroscopy (FT-IR) confirms the functional groups. Because azo
bonds are weakly polar, their signals can be obscured; however, the sulfonate and hydroxyl
signatures are diagnostic.

Sample Preparation

e Method: KBr Pellet (1 mg dye : 100 mg KBr) or Diamond ATR.

e Drying: Sample must be dried at 60°C under vacuum for 4 hours to remove lattice water,
which interferes with

analysis.

Characteristic Band Assighment
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Wavenumber (
Functional Group Description

)

Broad, strong. Indicates
O-H Stretch phenolic/naphtholic -OH and
potential H-bonding.

Skeleton vibrations of

C=C Aromatic )
benzene/naphthalene rings.

Often weak; confirm by
N=N (Azo) absence in reduced

degradation products.

Strong, asymmetric stretch.
S=0 (Sulfonate) Confirms water solubility

moiety.

Specific to the chlorophenol
C-Cl ring (distinguishes from non-

chlorinated analogs).

Advanced Characterization Workflow

For research applications (e.g., degradation studies, sensor development), a multi-modal
approach is required.

Diagram 2: Integrated Characterization Workflow
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Figure 2: Step-by-step workflow for validating the identity and functional quality of the dye.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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